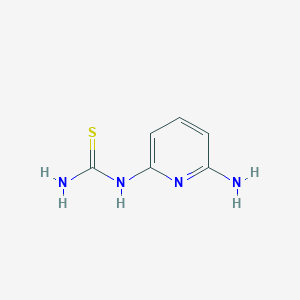

(6-Aminopyridin-2-yl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4S |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

(6-aminopyridin-2-yl)thiourea |

InChI |

InChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |

InChI Key |

ALBIKSUJCBRECD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)NC(=S)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 6 Aminopyridin 2 Yl Thiourea

Retrosynthetic Dissection and Key Precursors for (6-Aminopyridin-2-yl)thiourea Elaboration

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is at the carbon-nitrogen bonds of the thiourea (B124793) moiety. This approach simplifies the structure to two fundamental building blocks: a nucleophilic amine component and a thiocarbonyl source.

The primary disconnection severs the bond between the pyridine (B92270) ring's amino group and the thiourea carbon. This reveals that the core structure can be assembled from 2,6-diaminopyridine (B39239) and a suitable thiocarbonylating agent. 2,6-diaminopyridine serves as the key precursor, providing the essential aminopyridine framework. The challenge in using this symmetrical diamine lies in achieving selective mono-functionalization to yield the desired product without forming the disubstituted thiourea byproduct.

The second component required is a reagent that can introduce the thiocarbonyl (C=S) group. Several classes of reagents can fulfill this role, including:

Isothiocyanates: These are common electrophilic partners for amines in the synthesis of thioureas.

Carbon Disulfide (CS₂): This reagent can react with amines to form dithiocarbamate (B8719985) salts, which can be further converted to isothiocyanates or directly used in thiourea synthesis. nih.gov

Thiophosgene (B130339) (CSCl₂) and its Equivalents: While effective, the high toxicity of thiophosgene has led to the development of safer alternatives. mdpi.com

Therefore, the primary synthetic strategy involves the reaction of 2,6-diaminopyridine with a thiocarbonylating agent, with careful control of stoichiometry and reaction conditions to favor the formation of the monosubstituted product.

Chemical Transformations for the Construction of the this compound Core

The construction of the this compound core hinges on the effective formation of the thiourea linkage. This involves the nucleophilic attack of one of the amino groups of 2,6-diaminopyridine on an electrophilic thiocarbonyl carbon.

The functionalization of an aminopyridine substrate to form a thiourea involves the reaction of its amino group, which acts as a nucleophile. In the case of 2,6-diaminopyridine, the presence of two nucleophilic amino groups requires controlled reaction conditions to achieve mono-substitution. nih.gov

A common and direct method is the reaction with an isothiocyanate. The general reaction mechanism involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, followed by a proton transfer to yield the thiourea.

To synthesize the parent compound, this compound, one would ideally react 2,6-diaminopyridine with a reagent that can deliver the unsubstituted thiourea moiety. This can be achieved through a multi-step process, for instance, by reacting the diamine with an acyl isothiocyanate followed by hydrolysis of the acyl group. A general synthesis of thiourea polyamine analogues involves reacting a protected polyamine with benzhydryl isothiocyanate. researchgate.net

Thiocarbonylation refers to the introduction of a thiocarbonyl group. For the synthesis of thioureas from pyridine-derived amines, several methods are available.

One of the most versatile methods involves the use of carbon disulfide . The reaction of an amine with CS₂ in the presence of a base leads to the formation of a dithiocarbamate salt. This intermediate can then be treated with an activating agent, such as a carbodiimide (B86325) or a heavy metal salt (e.g., mercuric chloride), to generate an isothiocyanate in situ, which then reacts with another equivalent of the amine. Alternatively, the dithiocarbamate can be reacted with an oxidizing agent to form the thiourea directly. A one-pot method for the preparation of pyridyl isothiocyanates from aminopyridines utilizes carbon disulfide and ferric chloride (FeCl₃·6H₂O). mdpi.com

Another approach is the use of thiophosgene or its safer surrogates like thiocarbonyldiimidazole (TCDI) . Thiophosgene reacts readily with amines to form isothiocyanates, which can then be reacted with another amine to form an unsymmetrical thiourea. However, due to its high toxicity, its use is often avoided. TCDI is a solid, less hazardous alternative that can be used for the same purpose. The reaction of an amine with TCDI forms a thiocarbamoyl imidazole (B134444) intermediate, which can then react with a second amine to yield the desired thiourea.

Palladium-catalyzed thiocarbonylation reactions have also been developed, although these are more commonly employed for the synthesis of thioesters from aryl halides, thiols, and carbon monoxide. nih.gov

| Thiocarbonylation Method | Reagents | Intermediates | Advantages | Disadvantages |

| Isothiocyanate Addition | R-N=C=S | - | Direct, high-yielding | Isothiocyanate may not be readily available |

| Carbon Disulfide | CS₂, Base, Activating Agent | Dithiocarbamate, Isothiocyanate | Readily available starting materials | Can require harsh reagents (e.g., heavy metals) |

| Thiophosgene Equivalents | CSCl₂, TCDI | Isothiocyanate, Thiocarbamoyl imidazole | Efficient | Thiophosgene is highly toxic; TCDI can be expensive |

Contemporary Synthetic Techniques Applied to this compound Synthesis

Modern synthetic chemistry has seen the advent of technologies that can accelerate reaction rates, improve yields, and enhance safety and scalability. Microwave-assisted organic synthesis and continuous flow chemistry are two such technologies that are applicable to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times and improvements in product yields. nih.gov The synthesis of thiourea derivatives is amenable to this technique. researchgate.net

A general MAOS protocol for the synthesis of this compound could involve charging a microwave-safe vessel with 2,6-diaminopyridine, a suitable thiocarbonylating agent (such as an acyl isothiocyanate), and a high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The vessel is then sealed and subjected to microwave irradiation at a set temperature for a short period. The rapid and uniform heating provided by the microwave radiation can significantly accelerate the reaction. Several studies have reported the microwave-assisted synthesis of various aminopyrimidine and thiourea derivatives, highlighting the efficiency of this method. nih.govnanobioletters.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Moderate to Good | Often higher yields |

| Heating | Conductive (slower, non-uniform) | Dielectric (rapid, uniform) |

| Side Reactions | More prevalent due to longer reaction times | Often reduced |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, enhanced safety, and easier scalability. acs.orguc.pt

The synthesis of thioureas has been successfully adapted to continuous flow systems. nih.gov A hypothetical flow setup for the synthesis of this compound would involve two separate inlet streams. One stream would contain a solution of 2,6-diaminopyridine, and the other would contain the thiocarbonylating agent, both in a suitable solvent. The streams would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The residence time in the reactor would be controlled by the flow rate and the reactor volume. The product stream would then be collected at the outlet, potentially passing through an in-line purification or work-up module.

The use of flow chemistry can be particularly advantageous for reactions involving hazardous reagents or intermediates, as the small reactor volumes minimize the amount of hazardous material present at any given time. It also allows for the safe exploration of reaction conditions, such as high temperatures and pressures, that may be difficult to achieve in traditional batch reactors.

Principles of Sustainable Chemistry and Green Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is pivotal in minimizing the environmental footprint of chemical manufacturing. researchgate.netsemanticscholar.org These principles advocate for the use of safer solvents, reduction of waste, and energy-efficient processes. semanticscholar.orgmdpi.com

Key Green Synthetic Strategies:

Use of Aqueous Media: A significant advancement is the move away from volatile organic compounds (VOCs) to water as a reaction solvent. One patented method describes a one-step synthesis of thiourea derivatives from primary amines and phenoxysulfonyl chloride in water, highlighting advantages like low toxicity, mild reaction conditions, convenient separation, and environmental protection. google.com This approach is noted for being effective for a range of amines. researchgate.net

Catalytic Innovations: The development of novel catalysts is a cornerstone of green synthesis. mdpi.com Researchers have successfully synthesized thiourea derivatives using a recyclable nanocatalyst composed of nickel nanoparticles immobilized on a triazine-aminopyridine-modified metal-organic framework (MOF). researchgate.netnih.gov This heterogeneous catalyst demonstrates high efficiency and can be recovered by centrifugation and reused for multiple consecutive runs without significant loss of reactivity. researchgate.netnih.gov Such catalytic systems offer operational simplicity and green reaction conditions. nih.gov

Energy-Efficient Methods: Alternative energy sources are employed to reduce the energy consumption of synthetic processes. researchgate.net Techniques like microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in the synthesis of thiourea-containing compounds. mdpi.com

Atom Economy and Waste Reduction: A core principle of green chemistry is designing syntheses that maximize the incorporation of all materials used in the process into the final product. semanticscholar.org Efficient, one-pot syntheses of thiourea derivatives have been developed that proceed with high atom economy, for instance, by reacting isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org Minimizing derivatization steps, which require additional reagents and generate waste, is another crucial aspect of this principle. semanticscholar.org

Table 1: Overview of Green Synthesis Approaches for Thiourea Derivatives

| Green Chemistry Principle | Methodology/Approach | Key Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Synthesis in water | Low toxicity, non-flammable, environmentally benign, easy product isolation | google.com |

| Catalysis | Ni nanoparticles on a modified MOF | High efficiency, catalyst recyclability (up to 6 runs), mild conditions | researchgate.netnih.gov |

| Energy Efficiency | Microwave and ultrasonic irradiation | Reduced reaction times, improved yields, lower energy consumption | mdpi.com |

| Atom Economy | One-pot reaction of isocyanides, amines, and sulfur | Maximizes incorporation of starting materials, reduces waste | organic-chemistry.org |

| Reduce Derivatives | Minimizing protection/deprotection steps | Fewer reaction steps, less reagent usage, reduced waste generation | semanticscholar.org |

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires precise control over chemical reactivity to ensure that reactions occur at the desired functional group (chemoselectivity) and position (regioselectivity). Given the multiple nucleophilic sites in precursors like 2,6-diaminopyridine, such control is essential.

The most common and direct method for synthesizing N-substituted thioureas involves the reaction of a primary amine with an appropriate isothiocyanate. mdpi.comrsc.org For this compound analogues, this typically involves reacting a substituted aminopyridine with a selected aryl or alkyl isothiocyanate. The inherent difference in nucleophilicity between the amino groups in a molecule like 2,6-diaminopyridine can often be exploited to achieve regioselectivity, though protecting group strategies may sometimes be necessary.

In one documented approach, 2-aminopyridine-based thiourea derivatives were synthesized by first reacting the aminopyridine with o-(p-tolyl)chlorothionoformate, followed by reaction with another amine (e.g., furan-2-ylmethanamine) to yield the target thiourea. rsc.org This multi-step process allows for the controlled and selective formation of unsymmetrical thiourea derivatives.

Another established route involves the in-situ generation of an isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate), which then reacts with the aminopyridine. mdpi.com This method avoids the isolation of potentially unstable isothiocyanate intermediates.

Table 2: Selected Synthetic Routes for Aminopyridine Thiourea Analogues

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic carboxylic acid, 2-Aminopyridine (B139424) derivative | 1. Thionyl chloride; 2. KSCN in dry acetone; 3. Reaction with aminopyridine | N-Aroyl-N'-(pyridin-2-yl)thioureas | rsc.org |

| 2-Aminopyridine derivative | 1. o-(p-tolyl)chlorothionoformate in acetone; 2. Second amine (e.g., thiophen-2-ylmethanamine) in dioxane | Unsymmetrical N,N'-disubstituted thioureas | rsc.org |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Various isothiocyanates | Chloropicolinate-fettered thiourea derivatives | nih.gov |

Post-Synthetic Derivatization Strategies for Structural Modification of this compound

Post-synthetic modification of the this compound scaffold allows for the generation of diverse chemical libraries from a common intermediate. The thiourea functional group itself is a versatile platform for a variety of chemical transformations, particularly cyclization reactions to form heterocyclic systems.

Key Derivatization Strategies:

Heterocyclization Reactions: The thiourea moiety is a valuable precursor for synthesizing various heterocycles. rsc.orgresearchgate.net A prominent example is the intramolecular cyclization of aryl thioureas to form 2-aminobenzothiazoles. This transformation can be mediated by reagents such as benzyltrimethylammonium (B79724) tribromide or N-iodosuccinimide under metal-free conditions. researchgate.net Another important transformation is the reaction of thiourea derivatives with thiocarbohydrazide (B147625) at elevated temperatures to synthesize compounds containing 1,2,4-triazole (B32235) rings. nih.govmdpi.com

Oxidative Desulfurization-Cyclization: The thiourea group can be converted into other functional groups. For instance, oxidative desulfurization of 1,3-disubstituted thioureas in the presence of a nucleophile like sodium azide (B81097) can generate 1,5-disubstituted tetrazoles. wikipedia.org

Cyclocondensation Reactions: Thiourea derivatives can undergo cyclization with bifunctional reagents. For example, N-(Benzothiazol-2-yl)-N′-(aryl)thioureas react with chloroacetamide to yield 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles. mdpi.com Similarly, the parent thiourea molecule is a well-known building block for pyrimidine (B1678525) derivatives through condensation with β-dicarbonyl compounds. wikipedia.org

S-Alkylation: The sulfur atom in the thiourea group is nucleophilic and can be readily alkylated with alkyl halides to form isothiouronium salts. wikipedia.orgnih.gov These intermediates can be further manipulated; for example, hydrolysis can yield thiols. wikipedia.org

Table 3: Examples of Post-Synthetic Modifications of the Thiourea Moiety

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Benzyltrimethylammonium tribromide or N-iodosuccinimide | 2-Aminobenzothiazole ring | researchgate.net |

| Heterocyclization | Thiocarbohydrazide, heat | 1,2,4-Triazole ring | nih.govmdpi.com |

| Cyclocondensation | Chloroacetamide | Thiazolidinone ring | mdpi.com |

| Oxidative Desulfurization | Sodium azide, mercuric chloride | Tetrazole ring | wikipedia.org |

| S-Alkylation | Alkyl halide (e.g., MeI) | Isothiouronium salt | wikipedia.orgnih.gov |

Molecular Structure, Conformational Dynamics, and Advanced Elucidation of 6 Aminopyridin 2 Yl Thiourea

Spectroscopic Characterization Methodologies for Structural Assignment

The definitive structural assignment of (6-Aminopyridin-2-yl)thiourea relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous elucidation of the molecule's constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular skeleton of organic compounds. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide a complete map of atomic connectivities.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring and the amine and thiourea (B124793) functional groups. researchgate.netresearchgate.net The pyridine ring protons typically appear as a set of multiplets in the aromatic region (δ 6.5–8.5 ppm). mdpi.comnih.gov The protons of the primary amino group (-NH₂) and the thiourea moiety (-NH-C(S)-NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides insight into the carbon framework. A key diagnostic signal is the thiocarbonyl carbon (C=S), which is characteristically deshielded and appears far downfield (δ 178–182 ppm). mdpi.comnih.govrsc.org The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110–160 ppm). mdpi.com Multi-dimensional experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, while Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, confirming the substitution pattern on the pyridine ring. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted values are based on data from analogous thiourea derivatives. researchgate.netmdpi.comnih.govsemanticscholar.org

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine-H3/H5 | ~6.8 - 7.8 (m) | ~110 - 140 |

| Pyridine-H4 | ~7.5 - 8.0 (t) | ~138 - 142 |

| 6-NH₂ | Broad s | - |

| Thiourea-NH | Broad s | - |

| C=S | - | ~180.0 |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule. spectroscopyonline.com The spectra for this compound would be characterized by specific bands corresponding to the vibrations of its amine, thiourea, and pyridine components. researchgate.netscifiniti.com

The FT-IR spectrum is expected to show strong N-H stretching vibrations for the amino and thiourea groups in the 3100–3400 cm⁻¹ region. echemcom.com The C=S stretching vibration, a key marker for the thiourea group, typically appears in the 1200–1400 cm⁻¹ range, often coupled with other vibrations. researchgate.netrsc.org Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed between 1400 and 1600 cm⁻¹. scifiniti.com

Raman spectroscopy provides complementary information. spectroscopyonline.com While N-H stretches are often weak in Raman spectra, the symmetric C=S stretch can produce a more distinct band than in FT-IR. rsc.org Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, aiding in the characterization of the pyridyl moiety. scifiniti.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from related thiourea and aminopyridine compounds. researchgate.netscifiniti.comechemcom.comrsc.org

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | FT-IR | 3100 - 3400 | Stretching of amino and thiourea groups |

| ν(C=C), ν(C=N) | FT-IR, Raman | 1400 - 1600 | Pyridine ring stretching vibrations |

| ν(C=S) | FT-IR, Raman | 1200 - 1400 | Thiocarbonyl stretching |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govrsc.org For this compound, with a molecular formula of C₆H₈N₄S, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 169.0542 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula. mdpi.com

In addition to formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule would break apart in a predictable manner, and the masses of the resulting fragments would help to piece together the molecular structure, corroborating the connectivities determined by NMR.

Solid-State Structural Analysis via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-2-pyridylthioureas, including those with a 6-amino substituent, is heavily influenced by a network of hydrogen bonds. washington.edu A common and dominant feature is an intramolecular hydrogen bond between one of the thiourea protons (N-H) and the nitrogen atom of the pyridine ring. washington.eduacs.org This interaction forms a stable six-membered pseudo-ring, often denoted as an S(6) graph-set motif. acs.orggrafiati.com

Table 3: Common Hydrogen Bonding Interactions in N-2-(6-aminopyridine) Thiourea Derivatives Data based on findings for structurally related compounds. washington.eduacs.orgnih.gov

| Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Thiourea N-H | Pyridine N | Forms a planar S(6) pseudo-ring, influencing conformation. |

| Intermolecular | Thiourea N-H | Thione S | Links molecules into dimers or chains. |

| Intermolecular | 6-Amino N-H | Thione S | Provides additional stability to the crystal lattice. |

The conformation of this compound in the solid state is largely defined by the orientation of the thiourea group relative to the pyridine ring. The strong intramolecular N-H···N hydrogen bond significantly restricts rotational freedom, favoring a near-planar arrangement between the pyridine ring and the thiourea moiety. washington.edu

Table 4: Representative Dihedral Angles in Related Thiourea Structures Angles describe the rotation around the central bonds, defining the molecular shape. washington.edunih.gov

| Atoms Defining the Angle | Description | Typical Value (°) |

|---|---|---|

| Pyridine Ring // Thiourea Plane | Overall planarity of the core structure | < 15 |

Dynamic Structural Features and Tautomerism in Solution and Solid States

The molecular framework of this compound is not static; it exhibits significant dynamic behavior, including tautomeric equilibrium and conformational isomerism. These features are dictated by the electronic properties of the aminopyridine and thiourea moieties, as well as by intermolecular and intramolecular interactions, which can vary between the solid state and in solution. scispace.comresearchgate.netgrafiati.com

Thione-Thiol Tautomerism within the Thiourea Moiety

The thiourea group is capable of existing in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), also known as an imidothiol. This phenomenon is a type of proton-transfer tautomerism where a proton moves from the nitrogen atom to the sulfur atom. cardiff.ac.ukcore.ac.uk

The equilibrium between these two forms is a critical aspect of thiourea chemistry. However, extensive studies on simple thioamides and thiourea itself have demonstrated that the equilibrium lies overwhelmingly in favor of the thione form. scispace.com The preference for the thione tautomer is a result of a combination of electronic and solvation effects. scispace.com The stability of this form is so pronounced that the concentration of the thiol tautomer is often too low for direct physical measurement. scispace.com

Table 1: Thione-Thiol Tautomeric Equilibrium Constants (pKT) for Thiourea and Related Thioamides

| Compound | pKT | Reference |

|---|---|---|

| Thiourea | -11.0 | scispace.com |

| Thioacetamide | -8.6 | scispace.com |

| N-Methylthioacetamide | -9.6 | scispace.com |

| Thiobenzamide | -8.3 | scispace.com |

Conformational Isomerism and Rotational Barriers around the Thiourea Linkage

In addition to tautomerism, this compound exhibits conformational isomerism due to restricted rotation around the C-N bonds of the thiourea linkage. This restricted rotation arises from the partial double bond character of these bonds, a consequence of the delocalization of the nitrogen lone pair electrons into the C=S π-system. This leads to the possibility of different planar or near-planar conformers, often described using E/Z notation with respect to the C=S bond.

In the solid state, the conformation is often governed by the optimization of crystal packing forces and hydrogen bonding. For instance, a study on the closely related compound 1-(6-aminopyridin-2-yl)-3-phenylthiourea revealed that the molecule consistently adopts a trans, cis- conformation across three different polymorphs. researchgate.net A key feature of this conformation is a stabilizing intramolecular N-H···N hydrogen bond between one of the thiourea N-H protons and the nitrogen atom of the pyridine ring. researchgate.net This interaction creates a planar six-membered ring motif. In contrast, thioureas adopting a trans-trans conformation can form extended hydrogen-bonded chains. researchgate.net

In solution, the molecule is more dynamic, and interconversion between different conformers can occur. For some chiral thioureas, the interconversion between E,Z and Z,E conformations has been observed, with activation energy barriers (ΔG‡) of approximately 50 kJ/mol. researchgate.net This value indicates a significant energy barrier to rotation, allowing for the potential existence of distinct conformers in solution at room temperature. The rotational barriers around the N-H bonds in thiourea can be influenced by the solvent environment, with studies showing a slight increase in the presence of hydrogen-bond accepting anions. researchgate.net

While a full conformational analysis of this compound is not available, data from analogous structures provide insight into the likely structural preferences. The urea (B33335) analogue, 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea, also shows a conformation stabilized by intramolecular hydrogen bonds in the solid state. researchgate.net

Table 2: Conformational Features of this compound Analogues

| Compound | Method | Key Conformational Feature | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|---|---|

| 1-(6-Aminopyridin-2-yl)-3-phenylthiourea | X-ray Diffraction | Solid state exists in a trans, cis- conformation with intramolecular N-H···Npyridyl H-bond. | Not Reported | researchgate.net |

| Chiral benzylpyrrolidine thioureas | NMR Spectroscopy | Interconversion between E,Z and Z,E conformations in solution. | ~50 kJ/mol | researchgate.net |

Computational and Theoretical Chemistry of 6 Aminopyridin 2 Yl Thiourea

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics and predicting the reactivity of (6-Aminopyridin-2-yl)thiourea. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netscispace.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. researchgate.net

Beyond structural parameters, DFT is also used to calculate various electronic properties. These include the total energy of the molecule, dipole moment, and the distribution of atomic charges. This information is crucial for understanding the molecule's polarity and how it might interact with other molecules. The optimization of molecular geometries through DFT has been shown to correlate well with experimental structures determined by techniques like X-ray crystallography. acs.org

Table 1: Selected Optimized Geometrical Parameters of a Thiourea (B124793) Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C=S | 1.68 |

| C-N (thiourea) | 1.37 - 1.40 |

| C-N (pyridine) | 1.34 - 1.39 |

| N-C-N (thiourea) | 116 - 118 |

| C-N-C (pyridine) | 117 - 119 |

Note: The data presented are representative values for thiourea derivatives and may vary for the specific compound this compound. Actual values are dependent on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, as well as the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the pyridine ring and the thiourea moiety. DFT calculations are instrumental in determining the energies of these orbitals and visualizing their spatial distribution. acs.orgtandfonline.com The HOMO-LUMO energy gaps for similar acyl thiourea compounds have been calculated to be in the range of 3.59 to 3.95 eV. acs.org

Table 2: Frontier Molecular Orbital Energies and Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0894 |

| LUMO | -2.1421 |

| HOMO-LUMO Gap (ΔE) | 3.9473 |

Note: This data is for a related benzoylthiourea (B1224501) derivative (BTCC) and serves as an illustrative example. acs.org The specific values for this compound would require dedicated calculations.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scispace.comresearchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen, nitrogen, and sulfur. Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. For thiourea derivatives, the ESP map often highlights the negative potential around the sulfur and carbonyl oxygen atoms (if present) and the positive potential around the N-H protons, which are potential sites for hydrogen bonding. acs.orgresearchgate.net This analysis provides crucial insights into intermolecular interactions. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.comnih.gov MD simulations can explore the conformational landscape of this compound, revealing the different shapes it can adopt and the energetic barriers between them. nih.gov This is particularly important for flexible molecules that can exist in multiple conformations. researchgate.net

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvation effects. This is crucial for understanding how the molecule behaves in a realistic environment, such as in an aqueous solution. The simulations can provide information on the stability of different conformers in solution and how the solvent molecules arrange themselves around the solute, which can significantly influence its reactivity and interactions with other molecules. mdpi.com

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict spectroscopic parameters, which can then be correlated with experimental data to validate the computed structure and electronic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.comresearchgate.net Comparing these theoretical shifts with experimental NMR spectra helps in the structural elucidation of the molecule. tandfonline.com

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can assign the observed bands to specific vibrational modes of the molecule, such as the stretching and bending of particular bonds. researchgate.net This provides a detailed picture of the molecule's vibrational characteristics.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 7.5 - 8.5 (aromatic) | 7.4 - 8.6 (aromatic) |

| ¹³C NMR Chemical Shift (ppm) | 180 (C=S) | ~182 (C=S) |

| IR Vibrational Frequency (cm⁻¹) | 3300-3400 (N-H stretch) | 3350-3450 (N-H stretch) |

Note: These are typical ranges for similar compounds and are for illustrative purposes. Specific values for this compound would need to be determined through dedicated computational and experimental studies.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. nih.gov

The Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. acs.org Calculating the activation energy, which is the energy difference between the reactants and the transition state, provides an estimate of the reaction rate. These theoretical investigations are invaluable for understanding how this compound participates in chemical transformations, such as the formation of thiourea derivatives through reactions with isothiocyanates. smolecule.com

Coordination Chemistry and Metal Complexation with 6 Aminopyridin 2 Yl Thiourea

Ligand Properties of (6-Aminopyridin-2-yl)thiourea

The coordination behavior of a ligand is dictated by factors such as the number and type of donor atoms, its flexibility, and the nature of the metal ion it binds to. This compound and its derivatives possess a rich combination of donor sites, primarily the sulfur atom of the thiourea (B124793) group and the nitrogen atom of the pyridine (B92270) ring.

This compound is a versatile ligand capable of exhibiting different denticities and coordination modes depending on the reaction conditions and the metal center involved. wlu.ca

Monodentate S-coordination: The ligand can coordinate to a metal center exclusively through the thiourea sulfur atom. This mode is often favored when a strong intramolecular hydrogen bond forms between the carbonyl oxygen (in acyl derivatives) and a thiourea N-H group, creating a stable six-membered pseudo-ring that makes the other potential donor atoms less available for coordination. rsc.orgworktribe.com

Bidentate N,S-chelation: A very common coordination mode involves the formation of a stable six-membered chelate ring through the pyridyl nitrogen atom and the thiourea sulfur atom. wlu.caworktribe.com This bidentate behavior is frequently observed in complexes with various transition metals.

Bridging Coordination: The thione functionality can also bridge two metal centers. wlu.ca In some instances, the sulfur atom of the acyl thiourea ligand has been shown to bridge two copper(I) centers, leading to the formation of binuclear complexes. rsc.org

The Hard-Soft Acid-Base (HSAB) theory is crucial for understanding the stability and preferred bonding of metal complexes. cardiff.ac.uk The principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. The this compound ligand contains a combination of hard, soft, and borderline donor atoms.

The thiourea sulfur atom is a soft donor base, giving it a strong affinity for soft metal ions (soft acids) like Cu(I) and Ag(I). nih.gov The pyridinic nitrogen atom is considered a borderline base, allowing it to coordinate effectively with a range of transition metals, including borderline acids like Cu(II), Ni(II), and Zn(II). nih.gov The nitrogen of the amino group, along with the oxygen atom in acyl derivatives, are classified as hard bases, preferring to interact with hard acid metal ions. This combination of donor sites makes the ligand highly versatile in its coordinating abilities. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt, such as a chloride or perchlorate, in a suitable solvent. worktribe.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including Infrared (IR) and UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction. worktribe.comcardiff.ac.ukuobasrah.edu.iq

A significant body of research has focused on the complexation of this compound and its derivatives with transition metals. Studies have reported the successful synthesis and characterization of complexes with copper, nickel, cobalt, and zinc. worktribe.comuobasrah.edu.iq Research into the broader class of acyl thioureas shows complexes with platinum, palladium, and ruthenium, indicating the potential for this compound to form similar structures. rsc.orgresearchgate.net However, specific examples for iron, manganese, and cadmium with this particular ligand are less documented in the surveyed literature.

A doctoral dissertation detailed the synthesis of several novel transition metal complexes using derivatives of (6-aminopyridin-2-yl) carbamothioyl benzamide (B126) with Co(II), Ni(II), Cu(II), and Zn(II) chloride and acetate (B1210297) salts. uobasrah.edu.iq Another study extensively characterized a series of Cu(I), Cu(II), Ni(II), and Zn(II) complexes. worktribe.com

| Metal Ion | Ligand Derivative | Resulting Complex Formulation | Source |

|---|---|---|---|

| Cu(I) | N-((6-aminopyridin-2-yl)carbamothioyl)benzamide (L2a) | [Cu(L2a)₂]ClO₄ | worktribe.com |

| Ni(II) | N-((6-aminopyridin-2-yl)carbamothioyl)benzamide | (L2c)₂Ni₂ (cleaved ligand) | worktribe.com |

| Co(II) | N-((6-aminopyridin-2-yl) carbamothioyl)-3-methyl-2-nitrobenzamide (L1) | [(L1)MCl₂] and [(L1-H)₂M] | uobasrah.edu.iq |

| Zn(II) | N-((6-aminopyridin-2-yl) carbamothioyl)-2,6-dimethoxybenzamide (L2) | [(L2)MCl₂] and [(L2-H)₂M] | uobasrah.edu.iq |

| Pt(II) | N,N-Disubstituted-4-chlorobenzoyl thiourea ligands | Complexes with cis-coordination of two O and two S atoms | nih.gov |

The coordination chemistry of this compound with main group metals appears to be a significantly less explored area. The reviewed literature focuses almost exclusively on transition metal complexes, and no specific examples of complexes with main group metals were identified.

Structural and Electronic Analysis of Coordination Compounds

Spectroscopic methods provide further insight into the structural and electronic properties.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C=N bonds upon coordination provide evidence of the involvement of the sulfur and nitrogen atoms in bonding to the metal.

UV-Vis Spectroscopy: Electronic spectra reveal information about the d-d electronic transitions within the metal center and charge-transfer bands between the metal and the ligand, which helps in determining the geometry of the complex. cardiff.ac.uk

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the metal complexes. cardiff.ac.uk

X-ray Crystallography of Metal-Thiourea Complexes

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. For complexes involving pyridyl-thiourea type ligands, SCXRD provides precise information on coordination geometries, bond lengths, bond angles, and the role of intermolecular forces like hydrogen bonding in the crystal packing. cardiff.ac.ukwlu.ca

Studies on metal complexes of N-aroyl and N-acyl substituted thioureas, including derivatives of this compound, have successfully employed this technique to characterize their structures. cardiff.ac.ukacs.org For instance, the crystallographic analysis of a copper(I) complex with the related ligand N-((6-aminopyridin-2-yl)carbamothioyl)benzamide, specifically [Cu(L)₂]ClO₄, revealed a mononuclear structure where the copper(I) center is coordinated by two ligands. cardiff.ac.uk The geometry around the Cu(I) ion is described as distorted tetrahedral. cardiff.ac.uk This coordination often involves the pyridyl nitrogen atom and the sulfur atom of the thiourea moiety, forming a stable chelate ring. wlu.ca

A common feature observed in the crystal structures of these types of ligands and their complexes is the presence of intramolecular hydrogen bonds. For example, in N-benzoyl thiourea complexes, an N-H···O hydrogen bond between a thiourea nitrogen and the acyl oxygen atom is frequently observed, leading to the formation of a stable six-membered ring. cardiff.ac.uk Such interactions are crucial in dictating the ligand's conformation and its subsequent coordination behavior.

The copper complex of a related pyridyl-thiourea ligand that undergoes cyclization to a benzothiazole (B30560) derivative has been characterized as having a distorted trigonal–bipyramidal geometry. wlu.cascilit.com This highlights the structural diversity that can be achieved with similar ligand frameworks.

Table 1: Selected Crystallographic Data for a Representative Cu(I) Complex with N-((6-aminopyridin-2-yl)carbamothioyl)benzamide (L²ᵃ) cardiff.ac.uk

| Parameter | [Cu(L²ᵃ)₂]ClO₄ |

|---|---|

| Chemical Formula | C₂₈H₂₆ClCuN₈O₆S₂ |

| Formula Weight | 765.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Tetrahedral |

Spectroscopic Probes (UV-Vis, IR, NMR) for Coordination Environments

Spectroscopic methods are fundamental in characterizing the formation and structure of metal complexes in solution and the solid state. cardiff.ac.ukuobasrah.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Upon complexation of this compound derivatives, characteristic shifts in the vibrational frequencies of key functional groups are observed. A notable change occurs in the ν(C=S) stretching frequency. In studies of aroylthiourea complexes, this band often shifts to a lower wavenumber upon coordination, indicating the involvement of the sulfur atom in bonding to the metal center. acs.org Conversely, some studies on thiourea complexes report a shift to a higher frequency for the ν(C=N) stretching vibration when the ligand acts as a bidentate chelate through both sulfur and nitrogen atoms. mdpi.com The vibrational modes of the amino group, ν(NH₂), and the pyridine ring also exhibit shifts, confirming the participation of the nitrogen atoms in coordination. nih.gov For instance, in complexes of the related ligand bis((3-aminopyridin-2-yl)selanyl)methane, the ν(NH₂) bands shift to different wavenumbers depending on the metal and whether the NH₂ group is involved in coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the electronic transitions and the geometry of the coordination sphere. The free thiourea ligands typically exhibit absorption bands corresponding to π → π* and n → π* transitions. acs.org Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) may appear. cardiff.ac.uk For example, the UV-Vis spectrum for N-((5-methylpyridin-2-yl)carbamothioyl)benzamide shows maxima at 245, 269, and 316 nm, which are attributed to these electronic transitions within the ligand itself. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the ligand environment in diamagnetic complexes. The chemical shifts of protons and carbons near the coordination sites are sensitive to the complex formation. In ¹H NMR spectra of aroylthiourea ligands, the N-H protons appear as distinct signals. acs.org Upon complexation, these signals may broaden or shift, indicating a change in their electronic environment, although sometimes the shifts are not pronounced if these groups are not directly involved in coordination but rather in hydrogen bonding. acs.org For instance, the ¹H NMR spectrum of N-((5-methylpyridin-2-yl)carbamothioyl)benzamide shows N-H protons at δ 13.22 and 11.68 ppm. cardiff.ac.uk The ¹³C NMR spectra show a characteristic signal for the thiocarbonyl (C=S) carbon, which typically shifts upon coordination, reflecting the change in the C=S bond order. mdpi.com

Table 2: Key Spectroscopic Data for a Representative Ligand and its Metal Complexes cardiff.ac.ukacs.org

| Spectroscopic Technique | Free Ligand (Aroylthiourea derivative) | Metal Complex |

|---|---|---|

| IR (ν, cm⁻¹) | ν(C=S) ~1333 | Shift in ν(C=S) indicates S-coordination |

| ν(N-H) ~3298 | Shift/broadening of ν(N-H) | |

| UV-Vis (λₘₐₓ, nm) | π → π* (~270), n → π* (~315) | Shifts in ligand bands and/or new d-d or LMCT bands |

| ¹H NMR (δ, ppm) | N-H signals (~9-13) | Shifts in pyridine and N-H proton signals |

| ¹³C NMR (δ, ppm) | C=S signal (~177-181) | Shift in C=S signal confirms S-coordination |

Electrochemical Behavior and Redox Properties of Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior and redox properties of metal complexes. uobasrah.edu.iqgrafiati.com It provides information on the stability of different oxidation states of the metal ion within the complex and the reversibility of the redox processes.

Studies on copper and nickel complexes with N-acyl/aroyl thiourea derivatives, including those based on this compound, have utilized CV to probe their electrochemical manners. cardiff.ac.uk For a series of Cu(I) and Cu(II) complexes with these ligands, a quasi-reversible one-electron transfer process is typically observed in the reductive region, corresponding to the Cu(II)/Cu(I) redox couple. cardiff.ac.uk For example, Cu(I) complexes of N-((6-aminopyridin-2-yl)carbamothioyl)benzamide derivatives show a quasi-reversible process between -0.32 to -0.33 V (vs Fc/Fc⁺). cardiff.ac.uk In contrast, the corresponding Ni(II) complexes often exhibit two irreversible reduction peaks, suggesting a more complex reduction mechanism that may involve subsequent chemical reactions. cardiff.ac.uk

Theoretical Studies of Metal-Ligand Bonding and Complex Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become essential for gaining deeper insights into the nature of metal-ligand bonding, electronic structure, and stability of complexes that are often difficult to probe by experimental means alone. mdpi.combohrium.com

DFT calculations are widely used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, composition, and spatial distribution of these orbitals are critical to understanding the electronic properties and reactivity of the complexes. nih.govbohrium.com

The analysis of HOMO and LUMO provides a picture of the primary orbital interactions involved in metal-ligand bonding. In many transition metal complexes with thiourea-type ligands, the HOMO is often localized on the ligand, particularly on the sulfur and nitrogen atoms, while the LUMO may be centered on the metal ion or distributed across the complex. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that relates to the electronic stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating a potential for charge transfer. researchgate.net These calculations can elucidate the nature of electronic transitions observed in UV-Vis spectra, distinguishing between intra-ligand transitions and Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) events. researchgate.net Natural Bond Orbital (NBO) analysis is another computational tool employed to quantify charge transfer and describe the donor-acceptor interactions between the ligand and the metal. nih.gov

DFT calculations are a powerful tool for predicting the geometric structures of metal complexes. By performing geometry optimizations, researchers can calculate key structural parameters like bond lengths and bond angles. acs.orgmdpi.com These computationally predicted structures can then be compared with experimental data obtained from X-ray crystallography to validate the computational model. acs.org This synergy between theory and experiment is crucial for confirming the coordination modes and understanding the steric and electronic factors that determine the final geometry, such as tetrahedral, square planar, or octahedral arrangements. cardiff.ac.uk

Furthermore, DFT can be used to predict the magnetic properties of complexes containing paramagnetic metal centers. By calculating the spin density distribution and the energy differences between different spin states, it is possible to predict the magnetic moment of a complex. These theoretical predictions can then be compared with experimental values obtained from magnetic susceptibility measurements, providing further confirmation of the electronic structure and oxidation state of the metal ion within the complex. scispace.com

Applications of 6 Aminopyridin 2 Yl Thiourea in Catalysis and Advanced Materials Science

Organocatalysis Employing (6-Aminopyridin-2-yl)thiourea and Its Derivatives

The dual functionality of the this compound scaffold allows it to operate as a potent organocatalyst, engaging in reactions through specific, non-covalent interactions.

Hydrogen Bonding Catalysis in Organic Reactions

The core of this compound's organocatalytic activity lies in its capacity for hydrogen bonding. The thiourea (B124793) group acts as a double hydrogen-bond donor, capable of activating electrophilic substrates and stabilizing anionic intermediates or transition states. researchgate.netnih.gov Simultaneously, the nitrogen atoms on the aminopyridine ring can function as hydrogen-bond acceptors, enabling a bifunctional activation mechanism where the catalyst can interact with both a nucleophile and an electrophile. acs.org

This bifunctional nature is crucial for its catalytic prowess. By orienting substrates in close proximity and lowering the activation energy of the reaction, these thiourea derivatives facilitate a variety of organic transformations. rsc.orgnih.gov The acidity and hydrogen-bonding strength of the thiourea's N-H protons can be finely tuned by adding electron-withdrawing groups to the catalyst's structure, enhancing its efficacy in reactions like Michael additions and aza-Henry reactions. researchgate.netnih.gov

Activation of Reactants in Asymmetric Synthesis (e.g., Michael Addition)

In the realm of asymmetric synthesis, chiral derivatives of this compound have emerged as powerful tools for controlling stereoselectivity. By incorporating a chiral backbone, these bifunctional catalysts can create a well-defined chiral environment around the reaction center. This setup is particularly effective in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.netgrafiati.com

The catalyst activates the electrophile (e.g., a β-nitrostyrene) through hydrogen bonding with the thiourea moiety, while the basic amino group on the pyridine (B92270) ring or an attached chiral amine deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound). acs.orgnih.gov This dual activation brings the reactants together in a specific orientation within the catalyst's chiral pocket, guiding the nucleophilic attack to one face of the electrophile, thus dictating the stereochemical outcome of the product. nih.gov

Research has demonstrated the successful application of new glucose-based bifunctional organocatalysts that incorporate a 6-aminopyridyl unit. researchgate.net These catalysts have been effectively used in the asymmetric Michael addition of pentane-2,4-dione to β-nitrostyrene, showcasing the potential of these derivatives in producing enantiomerically enriched products. researchgate.net While some derivatives provided the Michael adduct with moderate enantiomeric excess, they underscore the principle and viability of this catalytic approach. researchgate.net

Below is a table summarizing the performance of a glucose-thiourea catalyst containing a 6-aminopyridyl moiety in the asymmetric Michael addition reaction.

Table 1: Performance of a Glucose-Thiourea Catalyst in Asymmetric Michael Addition

Catalyst derived from glucose and containing a 6-aminopyridyl thiourea unit.

| Reactants | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pentane-2,4-dione + β-nitrostyrene | Acetonitrile | Moderate | Moderate |

| Pentane-2,4-dione + β-nitrostyrene | Dichloromethane | Moderate | Moderate |

| Pentane-2,4-dione + β-nitrostyrene | Methyl tert-butyl ether | Good | Moderate |

Data synthesized from findings on glucose-based bifunctional organocatalysts. researchgate.net

Metal-Catalyzed Reactions Utilizing this compound Complexes

The ability of the this compound ligand to chelate with metal ions through its sulfur and pyridyl nitrogen atoms allows for the creation of stable metal complexes with significant catalytic activity. wlu.cacardiff.ac.uk

C-H Activation and Cyclization Reactions

Complexes of this compound derivatives serve as effective catalysts for intramolecular C-H activation and cyclization reactions, a powerful strategy for synthesizing heterocyclic compounds. wlu.caresearchgate.net For instance, the copper(II) and gold(III)-mediated cyclization of N-(3-methoxyphenyl)-N′-(pyridin-2-yl)thiourea leads to the formation of substituted 2-aminobenzothiazoles. wlu.cagrafiati.com In these reactions, the metal center coordinates to the ligand, facilitating an intramolecular cyclization that involves the activation of an aromatic C-H bond. researchgate.net

In the case of the copper(II)-mediated reaction, a stable complex is formed where the newly synthesized benzothiazole (B30560) ligand is directly coordinated to the metal. wlu.ca The gold(III)-mediated process provides evidence that the cyclization can proceed through a reduction of the metal center (AuIII to AuI), offering mechanistic insights into the role of the metal catalyst in these transformations. wlu.caresearchgate.net These reactions are significant as they often provide routes to privileged molecular structures under milder conditions than traditional methods. researchgate.net

Cross-Coupling Chemistry

Palladium complexes featuring thiourea-based ligands have shown promise in catalyzing cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct use of this compound is less documented, closely related N-benzoyl-N'-(pyridin-2-yl)thiourea derivatives have been successfully used. These ligands can coordinate to palladium, creating active catalysts for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. The modular nature of these ligands allows for the synthesis of catalysts with tailored electronic and steric properties to optimize reaction outcomes.

Furthermore, palladium complexes with pincer-type ligands incorporating a 2-aminopyridine (B139424) moiety have been developed for various catalytic applications, including cross-dehydrogenative alkenation and acylative Suzuki coupling reactions, highlighting the utility of the aminopyridine scaffold in designing robust metal catalysts. researchgate.net The synthesis of C2-symmetric thioureas and their application in palladium-catalyzed cross-coupling reactions with arenediazonium salts has also been reported, indicating the broad potential of thiourea derivatives in this area. core.ac.uk

Stereoselective Catalysis

The integration of chiral this compound derivatives into metal complexes opens avenues for stereoselective catalysis. In such systems, the chiral ligand enforces a specific coordination geometry around the metal center, which in turn directs the stereochemical outcome of the catalyzed reaction. researchgate.net This cooperative catalysis, where both the metal and the chiral ligand play a role in stereodifferentiation, is a powerful strategy for asymmetric synthesis.

An emerging approach involves anion-binding catalysis, where a chiral thiourea-based hydrogen-bond donor (HBD) works in concert with a transition-metal complex. scispace.com For example, a chiral bis-thiourea HBD has been shown to achieve high enantioselectivity in ruthenium-catalyzed propargylic substitution reactions by forming a chiral ion-pair with the cationic ruthenium catalyst. scispace.com This strategy allows for the independent optimization of the chiral component and the metal's inner coordination sphere, providing a versatile platform for developing new stereoselective transformations. Although not specific to this compound itself, these findings establish a strong precedent for using its chiral derivatives as controlling ligands in metal-catalyzed stereoselective reactions.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct ordered assemblies from molecular subunits. washington.edursc.org this compound is an exemplary component in this field due to its distinct functional groups which can participate in predictable self-assembly processes.

Design of Anion Receptors and Molecular Sensors

The design of synthetic receptors capable of selectively binding anions is a significant focus of supramolecular chemistry. Thiourea-based receptors are particularly effective due to the acidity of the N-H protons, which allows them to act as potent hydrogen-bond donors. The this compound molecule is structurally well-suited for anion recognition. The thiourea group provides the primary binding site, while the adjacent pyridyl nitrogen can act as an additional hydrogen bond acceptor or be protonated to switch the receptor's binding properties.

Research has shown that pyridyl thioureas can function as "switchable" anion receptors. bldpharm.com The binding selectivity can be dramatically altered by changing the pH. bldpharm.com In a neutral state, these types of thioureas may preferentially bind anions like acetate (B1210297). However, upon protonation of the pyridine nitrogen at a lower pH, a conformational change occurs. This change reorients the thiourea N-H protons, making them available to strongly bind other anions, such as chloride or bromide, while acetate would deprotonate the receptor instead. bldpharm.comacs.org This pH-dependent switching mechanism is a key feature in the design of sophisticated molecular sensors.

The development of colorimetric chemosensors is a practical application of this principle. rsc.org Receptors incorporating thiourea and a chromogenic unit, such as a nitrophenyl group, can produce a visible color change upon binding with specific anions like fluoride (B91410) (F⁻), acetate (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). cardiff.ac.uksmolecule.com This color change is often the result of deprotonation or strong hydrogen-bonding interactions that alter the electronic properties of the sensor molecule. cardiff.ac.uk

Table 1: Anion Sensing with Pyridyl Thiourea-Type Receptors

| Anion Detected | Sensing Mechanism | Observable Change | Reference |

|---|---|---|---|

| Acetate (AcO⁻) | Hydrogen Bonding / Deprotonation | Colorimetric / UV-Vis Shift | acs.orgsmolecule.com |

| Fluoride (F⁻) | Hydrogen Bonding / Deprotonation | Colorimetric / UV-Vis Shift | cardiff.ac.uksmolecule.com |

| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding | Colorimetric / UV-Vis Shift | cardiff.ac.uksmolecule.com |

| Chloride (Cl⁻) | Hydrogen Bonding (upon protonation) | Selective Binding | bldpharm.comacs.org |

| Bromide (Br⁻) | Hydrogen Bonding (upon protonation) | Selective Binding | bldpharm.comacs.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. researchgate.netresearchgate.net this compound and its derivatives are effective ligands for creating such structures. They can coordinate to metal centers through multiple sites, primarily the pyridine nitrogen and the thiourea sulfur atom, acting as bidentate ligands. washington.eduanjs.edu.iq This ability to bridge metal ions allows for the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net

Studies have detailed the synthesis of novel transition metal complexes using ligands derived from this compound. anjs.edu.iq These include complexes with cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)). anjs.edu.iq The resulting materials can adopt various geometries, such as tetrahedral and octahedral, depending on the metal ion and the reaction conditions. anjs.edu.iq The specific derivative N-((6-aminopyridin-2-yl)carbamothioyl)benzamide, for example, has been used to synthesize and characterize a range of metal complexes. anjs.edu.iq The study of these coordination compounds is crucial for developing new materials with potential applications in catalysis and materials science.

Table 2: Examples of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Resulting Structure Type | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | N-((6-aminopyridin-2-yl)carbamothioyl)-benzamide derivatives | Chloride and acetate complexes | |

| Ni(II), Cu(I), Cu(II), Zn(II) | N-((6-aminopyridin-2-yl)carbamothioyl)benzamide | Various complexes, some crystallographically characterized | anjs.edu.iq |

| Copper(II) | N-(2-pyridyl)-N'-benzoylthiourea | Chloride-bridged one-dimensional polymer | washington.edu |

Applications in Advanced Materials and Functional Systems

Beyond fundamental supramolecular assemblies, this compound serves as a component in the creation of functional materials with practical applications.

Precursors for Polymeric Materials

The use of this compound as a direct monomer in traditional, covalently-linked polymer chains is an area of growing interest. Research has demonstrated the synthesis of poly(pyridylthiourea) by reacting 2,6-diaminopyridine (B39239) with thiophosgene (B130339). This creates a polymer backbone containing both pyridine and thiourea units, which may confer potentially useful properties like semiconductivity.

Furthermore, a novel diamine monomer, pyridine-2,6-bis((4-aminophenyl)thioureido)carbonyl (PATC), which incorporates the pyridyl-thiourea structure, has been synthesized and polymerized with various dianhydrides to create poly(pyridine thiourea-imide)s (PPTIs). These high-performance polymers exhibit excellent thermal stability and flame retardancy, demonstrating the value of the thiourea moiety in advanced polymer design. Another study reported the synthesis of Poly[N1-((6-aminopyridin-2-yl) carbamothioyl)-N6-thioformyladipamide], which was tested for its ability to remove heavy metal ions from water.

Components in Sensing Platforms (excluding biosensors related to clinical use)

Building on its anion-binding capabilities, this compound is a valuable component in the development of practical sensing platforms for environmental and industrial monitoring. The distinct color changes observed upon binding certain anions enable its use as a colorimetric sensor that can be perceived by the naked eye. cardiff.ac.uksmolecule.com

These sensors can be immobilized on a solid support, such as TentaGel resins, to create robust platforms for detecting anions like fluoride in aqueous solutions. cardiff.ac.uk Beyond anion detection, thiourea derivatives have also shown promise in fluorescent sensing platforms. For instance, some thiourea compounds exhibit excellent fluorescence behavior and have been investigated for their potential to detect heavy metal ions, such as mercury, in solution. The development of such platforms is important for monitoring environmental pollutants.

Role in Agrochemical Formulations (e.g., Plant Growth Regulation, Herbicides, Insecticides, Fungicides)

Thiourea derivatives have found broad application in the agricultural sector. Their biological activity extends to uses as herbicides, insecticides, fungicides, and plant growth regulators.

The synthesis of new pyridine derivatives incorporating thiazole (B1198619) and azetidinone moieties, which begins with precursors like 2-aminopyridine and thiourea, has yielded compounds with significant insecticidal and anti-fungal properties. Specifically, certain thiourea derivatives show promise as boosters for plant germination and root development. The versatility of the thiourea scaffold allows for the creation of a wide spectrum of biologically active molecules tailored for various agrochemical purposes.

Table 3: Reported Agrochemical Applications of Thiourea Derivatives

| Application Area | Specific Use | Reference |

|---|---|---|

| Plant Growth Regulation | Booster for germination and root development | |

| Herbicides | Control of undesired plant growth | |

| Insecticides | Insect growth regulation, insecticidal agents | |

| Fungicides | Control of harmful fungi |

Mechanistic Investigations of Reactivity and Transformation Pathways

Protonation Equilibria and Acid-Base Properties of (6-Aminopyridin-2-yl)thiourea

The this compound molecule possesses multiple sites susceptible to protonation: the amino group on the pyridine (B92270) ring, the pyridine ring nitrogen itself, and the nitrogen atoms of the thiourea (B124793) moiety. The acid-base properties are crucial in understanding its behavior in different chemical environments and its interaction with biological systems.

The pyridine nitrogen is generally the most basic site, readily undergoing protonation. The amino group at the 6-position can also be protonated, although its basicity is influenced by the electronic effects of the pyridine ring. The thiourea nitrogens are considerably less basic due to the electron-withdrawing effect of the adjacent thiocarbonyl group. Theoretical studies on related aminopyridine derivatives have shown that protonation can lead to the formation of hydrogen bonds between the pyridinium (B92312) N+H and adjacent functional groups. theses.fr The pKa values of thiourea and urea (B33335) differ significantly, with thiourea being more acidic (pKa ≈ 21.1 in DMSO) than urea (pKa ≈ 26.9 in DMSO), which influences its hydrogen-bonding capabilities. acs.org

The protonation state of the molecule can be manipulated by changing the pH of the solution, which in turn can alter its reactivity and selectivity in chemical reactions. For instance, under acidic conditions, selective reactions involving aromatic amines can be achieved in the presence of aliphatic amines due to differences in their pKa values. nih.gov

Table 1: Potential Protonation Sites and General Basicity Trends

| Site | Description | Relative Basicity | Factors Influencing Basicity |

| Pyridine Nitrogen | Nitrogen atom within the aromatic pyridine ring. | High | Aromaticity, inductive and resonance effects of substituents. |

| 6-Amino Group | Exocyclic amino group attached to the pyridine ring. | Moderate | Electronic influence of the pyridine ring. |

| Thiourea Nitrogens | Nitrogen atoms of the thiourea moiety. | Low | Electron-withdrawing nature of the thiocarbonyl (C=S) group. |

Nucleophilic and Electrophilic Pathways of the Thiourea Moiety

The thiourea moiety in this compound is ambidentate, exhibiting both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The sulfur atom of the thiocarbonyl group is a soft nucleophile and readily participates in reactions with soft electrophiles. It can, for instance, attack alkyl halides. The nitrogen atoms of the thiourea can also act as nucleophiles, although their reactivity is tempered by the electron-withdrawing thiocarbonyl group. The nucleophilicity of the thiourea moiety is central to its ability to form metal complexes, where it can coordinate to metal centers through the sulfur atom. wlu.caresearchgate.net In some instances, the thiourea can act as a bridging ligand between two metal centers. wlu.caresearchgate.net

Electrophilic Character: The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic transformations. For example, condensation reactions with compounds containing active methylene (B1212753) groups can occur at this site. The electrophilicity of the thiocarbonyl carbon allows for reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. ekb.eg

Oxidation-Reduction Chemistry of Sulfur and Nitrogen Centers

The sulfur and nitrogen atoms in this compound are redox-active centers.

Oxidation: The sulfur atom of the thiourea moiety is readily oxidized. Oxidation can lead to the formation of disulfide-bridged dimers or can be a key step in intramolecular cyclization reactions. For example, the oxidation of N-2-(5-picolyl)-N'-methoxyphenylthioureas by copper(II) in an alkaline ethanol (B145695) solution results in the formation of 2-(5-picolylamino)-methoxybenzothiazoles. researchgate.net This oxidative cyclization involves the removal of two hydrogen atoms. researchgate.net In the presence of co-ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, some pyridyl thiourea derivatives undergo oxidative cyclization in the presence of Ni(II) ions. core.ac.uk

Reduction: While less common, the thiocarbonyl group can undergo reduction. The redox potential of the molecule can be studied using techniques like cyclic voltammetry. Studies on related metal complexes of thiourea derivatives have shown quasi-reversible reduction processes. cardiff.ac.uk

Intramolecular Cyclization and Rearrangement Reactions

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the nucleophilic attack of one of the nitrogen atoms or the sulfur atom on an electrophilic center within the same molecule.

One of the most significant reactions is the formation of benzothiazole (B30560) derivatives. Thioureas are known to undergo intramolecular rearrangements to form substituted 2-aminobenzothiazoles under various conditions, though sometimes requiring harsh conditions or expensive metal catalysts. researchgate.net The cyclization can be mediated by metal ions like copper(II) and gold(III). wlu.caresearchgate.netresearchgate.net Mechanistic studies suggest that metal reduction may be a necessary step for the cyclization to proceed. wlu.ca

Thiourea derivatives can also undergo cyclization to form other heterocyclic systems such as thiazolidines and quinazolines. rsc.orgmdpi.com For instance, the reaction of N-naphthoyl acyl thiourea derivatives with chloroacetic acid leads to thiazolidine (B150603) analogs. rsc.org Furthermore, base-promoted intramolecular cyclization has been used to transform interlocked threads in rotaxanes into new lactam moieties. researchgate.net The reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines initially forms thiourea derivatives which can then undergo intramolecular cycloaddition to attack the nitrile group, potentially leading to quinazoline (B50416) derivatives. mdpi.com

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for understanding the mechanisms and rates of the reactions involving this compound. Such studies can help to elucidate the reaction pathways and identify rate-determining steps.

For instance, kinetic inhibition studies of aminopyridine thiourea derivatives as α-glucosidase inhibitors have been reported. rsc.org These studies help to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki), providing insights into the enzyme-inhibitor interactions. rsc.org Computational studies, such as Density Functional Theory (DFT), are also employed to model reaction pathways and transition states, complementing experimental kinetic data. acs.orgresearchgate.net These computational approaches can help to understand the origin of enantioselectivity in catalyzed reactions and the relative stabilities of different intermediates and transition states. acs.org

Emerging Research Directions and Future Prospects for 6 Aminopyridin 2 Yl Thiourea Chemistry

Innovations in Synthetic Route Development

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For (6-Aminopyridin-2-yl)thiourea and its derivatives, research is moving beyond traditional synthetic approaches towards more innovative and environmentally benign strategies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of thiourea (B124793) derivatives. This includes the use of greener solvents, such as water or deep eutectic solvents, and the development of catalyst-free reactions. For instance, catalyst-free, one-pot, three-component synthesis methods are being explored for the creation of complex heterocyclic systems containing a thiourea moiety. These methods offer advantages such as reduced waste, lower energy consumption, and simplified purification processes.